molecular formula C12H10N4O3S2 B2800372 Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate CAS No. 1351586-24-7

Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate

Cat. No.: B2800372
CAS No.: 1351586-24-7
M. Wt: 322.36
InChI Key: JISOACNLMMJSTD-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned were not found, there are general methods for synthesizing thiophene compounds. For example, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes .

Scientific Research Applications

Anticancer Activity
A study highlighted the design, synthesis, and evaluation of compounds with similar structures to Methyl (4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)carbamate, demonstrating their potential in anticancer activity. These compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancers, showing moderate to excellent efficacy compared to a reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety, similar in structure to the chemical of interest, have been synthesized and evaluated for their antimicrobial properties. These studies indicate a promising activity against a variety of pathogens, suggesting potential applications in developing new antimicrobial agents (Tien et al., 2016).

Corrosion Inhibition
Research on derivatives of 1,3,4-oxadiazole, akin to the compound , has shown effectiveness in corrosion inhibition for mild steel in acidic environments. This suggests their potential utility in protecting metals from corrosion, providing insights into material science applications (Ammal et al., 2018).

Nematicidal Activity
A novel series incorporating elements of the subject compound’s structure demonstrated significant nematicidal activity, offering a potential for agricultural applications in managing nematode pests (Liu et al., 2022).

Energy Transfer Studies
Derivatives of 1,3,4-oxadiazole, sharing structural similarities with the compound under discussion, have been explored in resonance energy transfer studies. These findings contribute to the development of fluorescent materials and have implications for designing efficient energy transfer systems (Naik et al., 2018).

Antidiabetic Activity
Research into bi-heterocyclic compounds related to the target molecule revealed their potential as anti-diabetic agents. These studies suggest an avenue for developing new therapeutic agents for diabetes management (Abbasi et al., 2020).

Future Directions

The development of new drug molecules is an urgent requirement due to the increasing health problems worldwide . Thiophene and its derivatives, due to their wide range of therapeutic properties, provide an indispensable anchor for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .

Properties

IUPAC Name

methyl N-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S2/c1-18-12(17)15-11-13-7(6-21-11)5-9-14-10(16-19-9)8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISOACNLMMJSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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